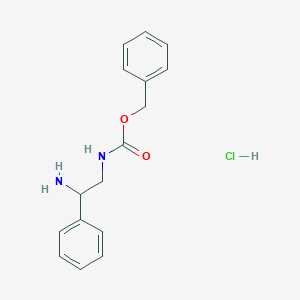

(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an amino group, a phenyl group, and a carbamic acid ester group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride typically involves the reaction of benzyl chloroformate with 2-amino-2-phenylethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted carbamates.

Wissenschaftliche Forschungsanwendungen

(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing their activity. The carbamic acid ester group can undergo hydrolysis, releasing active intermediates that can interact with various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-Amino-2-phenyl-ethyl)-carbamic acid methyl ester hydrochloride

- (2-Amino-2-phenyl-ethyl)-carbamic acid ethyl ester hydrochloride

- (2-Amino-2-phenyl-ethyl)-carbamic acid propyl ester hydrochloride

Uniqueness

(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group, in particular, enhances its ability to interact with aromatic residues in proteins, making it a valuable tool in biochemical research.

Biologische Aktivität

(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, synthetic routes, biological evaluations, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 2-amino-2-phenylethanol in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization or column chromatography.

Chemical Structure

The compound features an amino group, a carbamic acid moiety, and a benzyl ester group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group forms hydrogen bonds with proteins, altering their structure and function.

- Aromatic Interactions : The phenyl group engages in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

- Hydrolysis : The carbamic acid ester can undergo hydrolysis, releasing active intermediates that participate in various biological pathways.

Enzyme Inhibition and Protein Interactions

Research indicates that this compound can act as an enzyme inhibitor. Its structural characteristics allow it to compete with substrates or co-factors for binding sites on enzymes, thereby modulating enzymatic activity .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antitumor effects against various cancer cell lines. For instance, it has been shown to decrease cell viability in aggressive cancer types such as triple-negative breast cancer by inducing apoptosis .

Case Studies

- Antitumor Efficacy : A study evaluated the effects of the compound on MDA-MB-231 cells, revealing a 55% reduction in cell viability at a concentration of 10 μM after three days of treatment. The compound was well tolerated in vivo during xenograft studies in mice .

- HIV Replication Inhibition : Preliminary evaluations indicated that derivatives of this compound demonstrated inhibitory effects on HIV replication at sub-toxic concentrations, suggesting potential as an antiviral agent .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl Ester | Moderate enzyme inhibition | Lacks aromatic interactions |

| Ethyl Ester | Lower cytotoxicity | Reduced binding affinity |

| Propyl Ester | Similar antitumor effects | Less effective against HIV |

This table highlights how the presence of the benzyl group enhances interactions with protein targets compared to other esters.

Future Directions

The promising biological activities suggest that this compound could serve as a lead compound for drug development targeting various diseases, including cancer and viral infections. Ongoing research should focus on optimizing its pharmacokinetic properties and exploring its mechanisms further.

Eigenschaften

IUPAC Name |

benzyl N-(2-amino-2-phenylethyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13;/h1-10,15H,11-12,17H2,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEWKYXUALWCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-24-3 |

Source

|

| Record name | Carbamic acid, N-(2-amino-2-phenylethyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.